N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core substituted with methyl groups at positions 3 and 6, and a carboxamide group linked to a 3-chloro-4-methoxyphenyl moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C16H14ClN3O3 |
|---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3O3/c1-8-6-11(14-9(2)20-23-16(14)18-8)15(21)19-10-4-5-13(22-3)12(17)7-10/h4-7H,1-3H3,(H,19,21) |
InChI Key |
WGHCMSWIMUAUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Gold(I)-Catalyzed Oxazole-Pyridine Annulation
The oxazolo[5,4-b]pyridine framework is efficiently constructed via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazole precursors. Using [(JohnPhos)Au(MeCN)]SbF₆ (2 mol%) in dichloroethane at 80°C, this method achieves 78–85% yields through a concerted mechanism involving alkyne activation and 6-endo-dig cyclization. Kinetic studies reveal complete conversion within 3 hours, with the dimethyl substituents at C3 and C6 introduced via pre-functionalized starting materials.
Acid-Mediated Condensation Routes
Polyphosphoric acid (PPA)-mediated condensation between 3-hydroxy-4-methylpicolinonitrile (6) and N-(3-chloro-4-methoxyphenyl)carbamoyl chloride produces the fused ring system in 68% yield. This method requires strict temperature control (110–115°C for 8 hours) to prevent decomposition of the methoxyphenyl group. Comparative analysis shows PPA outperforms conventional Brønsted acids like H₂SO₄ by minimizing sulfonation side reactions.
One-Pot Cyclization/Functionalization
A novel one-pot sequence developed by Palamarchuk et al. combines isoxazolopyridine formation with N–O bond cleavage using K₂CO₃ in methanol (60°C, 30 minutes). This method eliminates intermediate purification steps, achieving 89% yield while maintaining >98% purity by HPLC. The protocol’s efficiency stems from in situ generation of reactive enolate species that drive the cyclization cascade.
Process Optimization and Scalability
Catalyst Loading Effects in Gold-Mediated Routes
Systematic optimization of the gold-catalyzed process reveals:
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 6 | 68 | 92 |
| 2 | 3 | 85 | 98 |
| 5 | 2 | 87 | 97 |
Data from demonstrates that 2 mol% catalyst provides optimal balance between cost and efficiency.
Solvent Screening in Final Coupling Step
Solvent effects on carboxamide formation were quantified:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 12 |
| DCM | 8.9 | 82 | 9 |
| DMF | 36.7 | 94 | 3 |
| EtOAc | 6.0 | 65 | 18 |
Polar aprotic solvents like DMF maximize yield by stabilizing the transition state during nucleophilic acyl substitution.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Chromatographic Purity Standards
HPLC analysis (C18 column, 60:40 MeOH/H₂O) shows retention time at 8.72 minutes with 99.1% purity at 254 nm. Accelerated stability studies (40°C/75% RH, 6 months) demonstrate <2% degradation under ICH guidelines.
Comparative Method Analysis
Yield and Efficiency Metrics
| Method | Steps | Total Yield (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Gold Catalysis | 3 | 78 | 8 | 1.8 |
| PPA Condensation | 4 | 65 | 24 | 1.2 |
| One-Pot Sequential | 2 | 89 | 5 | 2.1 |
The one-pot method provides superior yield but higher catalyst costs, while PPA condensation remains advantageous for small-scale syntheses.
Environmental Impact Assessment
Process mass intensity (PMI) calculations reveal:
-
Gold catalysis: PMI 32 (primarily from solvent use)
-
One-pot method: PMI 18 (reduced purification needs)
The one-pot sequence reduces waste generation by 43% compared to traditional routes.
Industrial-Scale Adaptation Challenges
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following compounds share the [1,2]oxazolo[5,4-b]pyridine scaffold but differ in substituents, enabling comparative analysis:
*Hypothetical molecular formula and weight inferred from structural similarity to .
Key Observations:
Substituent Effects on Molecular Weight :
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and metabolic disorders. This article delves into the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN3O3, with a molecular weight of 331.75 g/mol. The compound features an oxazole ring fused with a pyridine moiety and contains distinct substituents that influence its biological activity. The presence of the 3-chloro-4-methoxyphenyl and 3,6-dimethyl groups contributes to its unique chemical behavior and potential therapeutic applications .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study evaluated its effects on human breast adenocarcinoma (MCF-7) cells and found a notable reduction in cell viability at concentrations as low as 0.25 µM after 48 hours of exposure .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 0.25 | 48 hours |
| A375-C5 | 0.30 | 48 hours |
| NCI-H460 | 0.33 | 48 hours |
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Interaction studies have suggested that this compound may bind to specific receptors or enzymes that are critical in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole and pyridine rings significantly affect its potency and selectivity. For example, modifications to the 3-chloro group or the methoxy substituent can enhance or diminish its anticancer efficacy .
Case Studies
Several studies have explored the biological activity of this compound in more detail:
- Study on Cell Growth Inhibition : A comprehensive investigation into various human tumor cell lines demonstrated that compounds similar to this compound showed promising results in inhibiting cell growth through apoptosis induction .
- In Vivo Efficacy : Further research involving animal models has indicated that this compound may also possess anti-inflammatory properties alongside its anticancer activity, suggesting potential applications in treating metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of substituted pyridine precursors (e.g., 3,6-dimethylpyridine derivatives) with chlorinated aryl aldehydes under palladium or copper catalysis (DMF/toluene, 80–120°C) .
- Step 2 : Cyclization via intramolecular nucleophilic attack, facilitated by bases like K₂CO₃ or Cs₂CO₃ .
- Optimization : Use design of experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). For instance, reducing solvent volume by 20% improved yield from 65% to 78% in analogous oxazolo-pyridine syntheses .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?
Methodological Answer:
- Primary Techniques :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions. For example, the methoxy group shows a singlet at δ 3.84 ppm, while aromatic protons split into distinct doublets (δ 7.2–8.1 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated: 385.12; observed: 385.11) .
- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Contradiction Resolution : If NMR signals overlap (e.g., methyl groups on oxazole vs. pyridine), use 2D NMR (COSY, HSQC) or compare with computational predictions (DFT-based chemical shift modeling) .
Q. How can researchers screen this compound for initial biological activity, and what assays are recommended?
Methodological Answer:
- In Vitro Screening :
- Positive Controls : Compare with standard drugs (e.g., doxorubicin for anticancer activity).
Q. What stability and solubility challenges arise during formulation, and how can they be addressed?
Methodological Answer:
- Stability : Hydrolytic degradation at high pH (>8). Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves long-term storage .
- Solubility : Poor aqueous solubility (<0.1 mg/mL). Strategies:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
-
SAR Design :
-
Data-Driven Example :
Analog (R-group) logP IC₅₀ (HeLa, μM) -OCH₃ (parent) 2.8 12.4 -OCF₃ 3.1 8.7 -OCH₂CH₃ 2.5 15.2
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- Toxicity :
Q. How can computational modeling predict binding modes and off-target effects?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The oxazole ring forms hydrogen bonds with Lys721, while the chloroaryl group fits into a hydrophobic pocket .
- Off-Target Screening : SwissTargetPrediction identifies potential off-targets (e.g., carbonic anhydrase IX). Validate with thermal shift assays .
Q. What advanced analytical methods resolve discrepancies in crystallographic data?
Methodological Answer:
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
